2-Cyclopropyl-1-phenethyl-1H-benzoimidazole
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Overview
Description
2-Cyclopropyl-1-phenethyl-1H-benzoimidazole is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.356. The purity is usually 95%.
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Scientific Research Applications
Phosphorescent Materials Development
Benzoimidazole derivatives, including 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole, have been utilized in creating highly phosphorescent materials. These materials are significant in the development of light-emitting devices, with applications ranging from green to red emission colors. Such devices exhibit high efficiencies, indicating the potential of benzoimidazole derivatives in advanced lighting and display technologies (Huang et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Some novel 2-phenethyl-1H-benzimidazole derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties. These compounds have shown promising results against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial and anti-inflammatory drugs (Shastri & Jadhav, 2019).
Antimycotic Properties
Research on derivatives of 1-phenethylimidazole, closely related to this compound, has shown potent broad-spectrum antimycotic properties. These compounds are particularly effective against dermatophytes, yeast cells (Candida albicans), and gram-positive bacteria, indicating their potential in treating various fungal and bacterial infections (Godefroi et al., 1969).
Synthesis of Fused Benzoimidazothiazole Derivatives
The synthesis of benzo[d]imidazo[2,1-b]thiazole, involving this compound derivatives, has been achieved through an innovative catalytic process. This synthesis method is significant in the development of various fused benzoimidazothiazole derivatives, which have potential applications in medicinal chemistry and material science (Mishra et al., 2014).
Luminescent Properties in Iridium Complexes
Benzoimidazole derivatives, including this compound, are utilized in synthesizing phosphorescent iridium complexes. These complexes exhibit bright photoluminescence in the solid state, making them potential candidates for non-doped electrophosphorescence devices (Zhang et al., 2013).
Synthesis of Novel Benzoimidazole Derivatives
Research has focused on synthesizing novel benzoimidazole derivatives, including this compound, for diverse biological activities such as antimicrobial, antiviral, anticancer, and antioxidant properties. This synthesis is crucial in expanding the range of bioactive heterocyclic compounds for various clinical applications (Singh et al., 2012).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have been extensively studied for their antiproliferative and antimicrobial activities . Therefore, it can be inferred that the compound may target cellular components involved in proliferation and microbial growth.
Mode of Action
Benzimidazole derivatives, in general, are known to interfere with the function of biomolecules, leading to the inhibition of cell proliferation and microbial growth .
Biochemical Pathways
Given its antiproliferative and antimicrobial activities, it can be inferred that the compound may affect pathways related to cell division and microbial metabolism .
Pharmacokinetics
The compound’s predicted properties include a melting point of 227-229 °c, a boiling point of 3899±110 °C (Predicted), and a density of 1285±006 g/cm3 (Predicted) . These properties may influence the compound’s bioavailability.
Result of Action
It is known that benzimidazole derivatives exhibit good to potent antiproliferative activity against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell division in these cells.
Action Environment
The compound’s storage conditions are recommended to be 2-8°c , suggesting that temperature may play a role in maintaining its stability.
Properties
IUPAC Name |
2-cyclopropyl-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-13-20-17-9-5-4-8-16(17)19-18(20)15-10-11-15/h1-9,15H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBCNXRWJIPLEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.